molecular formula C13H20N4O B13269050 2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide

2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide

Cat. No.: B13269050
M. Wt: 248.32 g/mol
InChI Key: LRPNQZDOUTXNKI-UHFFFAOYSA-N
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Description

2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring attached to a pyridine ring, which is further connected to an amino-propanamide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Attachment to Pyridine: The piperidine ring is then attached to a pyridine ring through a nucleophilic substitution reaction.

    Introduction of the Amino-Propanamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including structure-activity relationships (SAR), biological assays, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13_{13}H22_{22}Cl2_{2}N4_{4}O
  • Molecular Weight : 248.32 g/mol
  • CAS Number : 1251923-27-9

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its effects on neurotransmitter systems and potential therapeutic applications.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit significant neuropharmacological effects, particularly as a monoamine oxidase B (MAO-B) inhibitor. In a comparative study, it demonstrated an IC50_{50} value of 21 nM, indicating potent inhibition compared to other tested compounds .

2. Antidepressant Activity

In animal models, this compound showed potential antidepressant effects. It significantly reduced immobility time in the tail suspension test, suggesting its efficacy in alleviating depressive symptoms .

3. Antimicrobial Properties

Preliminary studies have indicated that derivatives of piperidine compounds can exhibit antibacterial and antifungal activities. For instance, related compounds with similar structures demonstrated MIC values against various bacterial strains such as E. coli and Pseudomonas aeruginosa ranging from 75 to 150 µg/mL . While specific data for this compound is limited, the structural similarities suggest potential antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of the piperidine ring and pyridine moiety appears to enhance the interaction with biological targets. Modifications in these regions can lead to variations in potency and selectivity.

CompoundTargetIC50_{50} (nM)Activity
M1MAO-B21Strong
M2MAO-B46Moderate
M3MAO-B26Strong

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

  • Perry Disease Research : In a study focusing on neurodegenerative disorders, compounds similar to this compound were evaluated for their neuroprotective effects against β-amyloid toxicity, showing promising results in reducing neuronal damage .
  • Antimicrobial Studies : A series of piperidine derivatives were tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds with halogen substituents exhibited enhanced activities, indicating that structural modifications could lead to improved efficacy .

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

2-amino-N-(6-piperidin-1-ylpyridin-3-yl)propanamide

InChI

InChI=1S/C13H20N4O/c1-10(14)13(18)16-11-5-6-12(15-9-11)17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,14H2,1H3,(H,16,18)

InChI Key

LRPNQZDOUTXNKI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CN=C(C=C1)N2CCCCC2)N

Origin of Product

United States

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